methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate is a synthetic organic compound. It is characterized by its unique structure, which includes a cyclohexene ring substituted with dichlorophenyl and methyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: The dichlorophenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group can be introduced through esterification of the corresponding carboxylic acid with methanol.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible pharmacological activities, such as anti-inflammatory or analgesic effects.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate can be compared with other cyclohexene derivatives, such as:
- Methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxamide
- Methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which may differ from other similar compounds.
Properties
Molecular Formula |
C15H14Cl2O3 |
---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H14Cl2O3/c1-8-6-10(9-4-3-5-11(16)14(9)17)13(12(18)7-8)15(19)20-2/h3-5,7,10,13H,6H2,1-2H3/t10-,13-/m0/s1 |
InChI Key |
LKPBSDUBXNOVSY-GWCFXTLKSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@@H](C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Canonical SMILES |
CC1=CC(=O)C(C(C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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